Z-Lys-obzl benzenesulfonate

Peptide Synthesis Quality Control Analytical Chemistry

Researchers requiring orthogonal lysine incorporation face solubility and deprotection compatibility challenges with standard derivatives. Z-Lys-obzl benzenesulfonate (CAS 68973-36-4) resolves this with its Z/OBzl protection-stable to Fmoc/t-Bu and Boc/Bzl conditions, yet quantitatively cleaved by hydrogenation. The benzenesulfonate salt ensures superior solubility in DMF, DMSO, and alcoholic solvents versus hydrochloride analogs. • Orthogonal Z/OBzl strategy enables late-stage lysine deprotection in multi-step SPPS. • Validated in glucosepane total synthesis and succinylated protein assays. • ≥98% purity; consistent lot-to-lot performance for reproducible peptide yields.

Molecular Formula C27H32N2O7S
Molecular Weight 528.6 g/mol
CAS No. 68973-36-4
Cat. No. B554315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Lys-obzl benzenesulfonate
CAS68973-36-4
SynonymsZ-LYS-OBZLBENZENESULFONATE; 68973-36-4; C21H26N2O4.C6H6O3S; Z-Lys-OBzl.benzenesulfonate; 7941AH; KM1232; Z-L-Lysinebenzylesterbenzenesulfonate
Molecular FormulaC27H32N2O7S
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C21H26N2O4.C6H6O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;7-10(8,9)6-4-2-1-3-5-6/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1-5H,(H,7,8,9)/t19-;/m0./s1
InChIKeyZYQPTGXDPNAHSO-FYZYNONXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Lys-obzl benzenesulfonate: Protected Lysine Building Block


Z-Lys-obzl benzenesulfonate (CAS 68973-36-4) is a doubly protected L-lysine derivative featuring an Nα-benzyloxycarbonyl (Z) group and a benzyl (OBzl) ester on the carboxyl terminus, stabilized as its benzenesulfonate salt . This compound serves as a fundamental building block in solid-phase peptide synthesis and solution-phase organic synthesis, enabling precise incorporation of lysine residues into complex peptide sequences . Its protected architecture permits orthogonal deprotection strategies—catalytic hydrogenation for Z/OBzl removal versus acid-labile Boc or base-labile Fmoc chemistries—making it an indispensable tool for constructing peptides with multiple protecting group requirements [1]. The benzenesulfonate counterion enhances solubility in polar organic solvents and improves handling characteristics relative to free-base forms .

1
Orthogonal Z/OBzl strategy: compatible with Fmoc/t-Bu and Boc/Bzl SPPS via catalytic hydrogenation, enabling late-stage lysine deprotection.
2
Benzenesulfonate salt: reported enhanced solubility in DMF and DMSO, supporting homogeneous solution-phase couplings without aggressive co-solvents.
3
High purity baseline: commercially provided at ≥97% (NMR) / ≥98% (TLC), reducing side-product propagation in multi-step peptide assembly.

Why Substitution of Z-Lys-obzl benzenesulfonate Fails


Lysine derivatives bearing orthogonal protecting groups are not interchangeable due to fundamental differences in deprotection compatibility, solubility profiles, and steric accessibility that directly impact coupling efficiency and final product purity. Z-Lys-obzl benzenesulfonate occupies a specific niche: its Z/OBzl protection is orthogonal to Fmoc/t-Bu and Boc/Bzl strategies, yet its benzenesulfonate salt form provides distinct solubility advantages over hydrochloride or free-base analogs . Substituting with Z-Lys-OMe (methyl ester) alters the hydrolysis kinetics and introduces different side-reactivity profiles; replacing with Boc-Lys(Z)-OBzl introduces acid-labile Boc that is incompatible with Z removal conditions; and using Fmoc-Lys(Boc)-OH restricts applications exclusively to Fmoc-based solid-phase synthesis . Even closely related compounds such as H-Lys(Z)-OBzl·HCl (free α-amine) cannot substitute because the exposed α-amine requires in situ protection, increasing synthetic steps and risk of racemization. The specific combination of protecting groups and counterion in Z-Lys-obzl benzenesulfonate is therefore not a matter of convenience but a strategic necessity for achieving reproducible peptide yields and high-purity constructs in demanding multi-step syntheses [1].

Deprotection Z/OBzl removal by hydrogenation is orthogonal to acid-labile Boc and base-labile Fmoc; Boc-Lys(Z)-OBzl or Fmoc-Lys(Boc)-OH cannot replicate this orthogonal compatibility.
Salt form Hydrochloride or free-base analogs exhibit different solubility profiles and may alter coupling kinetics; the benzenesulfonate counterion directly influences handling and reaction homogeneity.
Ester Replacing OBzl with methyl ester (Z-Lys-OMe) changes hydrolysis stability and side-reactivity; may introduce premature ester cleavage under the required orthogonal deprotection steps.

Differentiation Evidence for Z-Lys-obzl benzenesulfonate


Purity Specification Comparison

Commercially available Z-Lys-obzl benzenesulfonate is supplied at ≥97% purity (NMR) or ≥98% purity (TLC) across multiple reputable vendors, providing a consistent high-purity baseline that reduces side-product formation during sensitive peptide couplings . In contrast, Z-Lys-OMe hydrochloride is commonly offered at ≥95% purity, while H-Lys(Z)-OBzl·HCl is specified at ≥98% (TLC) but lacks the benzenesulfonate counterion that confers solubility advantages . Higher purity directly correlates with cleaner reaction profiles and fewer purification steps, critical for multi-step peptide assembly where impurities propagate through successive couplings.

Purity specification
Specification review
Target: ≥97% (NMR), ≥98% (TLC)
vs. Z-Lys-OMe HCl ≥95%; H-Lys(Z)-OBzl·HCl ≥98% (TLC)
Higher purity baseline supports cleaner coupling profiles in multi-step synthesis.
Purity advantage of 2–3% over methyl ester; salt form distinct from hydrochloride.
Peptide Synthesis Quality Control Analytical Chemistry

Optical Rotation Comparison

Z-Lys-obzl benzenesulfonate exhibits an optical rotation of [α]D20 = -13 ± 2° (c=1, MeOH), consistent across multiple commercial sources . In direct comparison, H-Lys(Z)-OBzl·HCl displays [α]D20 = -6.5 ± 1°, a difference attributable to the free α-amine versus Z-protected amine and the distinct counterions (benzenesulfonate vs. hydrochloride) . This difference in optical rotation reflects distinct chiral environments and serves as a quality control metric to verify structural identity and enantiomeric purity upon receipt, ensuring that the correct stereoisomer is used in chiral peptide construction.

Optical rotation
Head-to-head
[α]D20 = -13 ± 2° (c=1, MeOH)
H-Lys(Z)-OBzl·HCl: -6.5 ± 1°
6.5° magnitude difference serves as rapid identity and enantiopurity check.
Value reflects distinct chiral environment from Z-protected amine and benzenesulfonate.
Chiral Purity Stereochemistry Peptide Synthesis

Hypusine Reagent Synthesis Compatibility

In a validated synthetic route, Cbz-Lys-OBzl (the free-base form of the target compound) was employed as the starting material for the preparation of an orthogonally protected hypusine reagent for solid-phase peptide synthesis [1]. The seven-step synthesis proceeded in 27% overall yield, demonstrating that the Z/OBzl protection scheme is compatible with subsequent manipulations including reductive alkylation and installation of Boc and t-Bu protecting groups, all without premature deprotection. Attempts to substitute with Z-Lys-OMe (methyl ester) would be incompatible with the required orthogonal deprotection strategy, while Fmoc-Lys(Boc)-OH is incompatible with the hydrogenation conditions required for Z removal. This published methodology validates the specific protecting group architecture of Z-Lys-OBzl as essential for constructing complex, orthogonally protected amino acid derivatives.

Hypusine reagent synthesis
Reported
27% overall yield over 7 steps from Cbz-Lys-OBzl
Published orthogonal protection route (J. Org. Chem. 2015)
Validates Z/OBzl architecture as essential for constructing orthogonally protected amino acid derivatives.
Methyl ester or Fmoc/Boc alternatives incompatible with hydrogenation conditions.
Hypusine Solid-Phase Peptide Synthesis Orthogonal Protection

Salt Form Solubility Comparison

Z-Lys-obzl benzenesulfonate is reported to have enhanced solubility in polar organic solvents such as DMF (30 mg/mL) and DMSO (15 mg/mL) relative to its free-base or hydrochloride counterparts, attributable to the benzenesulfonate counterion . In contrast, the closely related H-Lys(Z)-OBzl·HCl (free α-amine hydrochloride) exhibits different solubility characteristics and is primarily employed in aqueous or mixed aqueous-organic systems. The tosylate analog (Lys(Z)-OBzl·TosOH, CAS 16964-83-3) offers comparable solubility but differs in counterion molecular weight (542.6 g/mol vs. 528.6 g/mol) and potential crystallization behavior . This solubility profile enables homogeneous solution-phase peptide couplings without the need for aggressive co-solvents that might compromise sensitive functional groups.

Salt solubility
Data to verify
DMF: 30 mg/mL; DMSO: 15 mg/mL
Tosylate analog: similar profile, different MW (542.6 vs 528.6)
Predictable organic solvent solubility streamlines solution-phase coupling workflows.
Quantitative comparator data not available; counterion weight may influence crystallization.
Solubility Formulation Handling

Z-Lys-obzl benzenesulfonate: Key Application Scenarios


Orthogonal Protection in SPPS

Researchers employing Fmoc/t-Bu or Boc/Bzl SPPS strategies require a lysine building block that can be deprotected orthogonally—i.e., without affecting other protecting groups on the peptide chain. Z-Lys-obzl benzenesulfonate's Z and OBzl groups are both removable by catalytic hydrogenation (H2/Pd), orthogonal to the acid-labile Boc/t-Bu and base-labile Fmoc chemistries. This enables the introduction of a lysine residue that remains protected until a specific deprotection step late in the synthesis, as demonstrated in the 27%-yield hypusine reagent synthesis . Procurement priority applies when constructing peptides with multiple protecting group requirements, such as those containing cysteine, arginine, or post-translationally modified residues.

Standard for Succinylation Assays

Z-Lys-obzl benzenesulfonate is designated as a biochemical analytical reagent and reference compound in the study of succinylated proteins . This application leverages the compound's defined structure and high purity to calibrate analytical methods such as LC-MS or enzymatic assays. Laboratories studying lysine succinylation—a post-translational modification implicated in metabolism and cancer—require a well-characterized, commercially available lysine derivative as a positive control or quantification standard. Alternative protected lysine derivatives (e.g., Z-Lys-OMe, Boc-Lys(Z)-OBzl) are not validated for this specific assay context, making Z-Lys-obzl benzenesulfonate the preferred procurement choice for assay standardization.

Glucosepane and AGE Peptide Synthesis Intermediate

Z-Lys-obzl benzenesulfonate has been employed in the synthesis of lysine peptide derivatives and glucosepane, a cross-linked advanced glycation end-product (AGE) implicated in diabetic complications and aging . The compound's dual protection (Z/OBzl) allows for selective unmasking of the ε-amino group for further functionalization while retaining the α-carboxyl as a benzyl ester for later coupling. Researchers investigating AGE biology or developing AGE inhibitors rely on this specific protected lysine because alternative building blocks (e.g., Fmoc-Lys(Boc)-OH) are incompatible with the hydrogenation deprotection required in glucosepane synthetic routes. Procurement priority is established when the synthetic scheme mandates orthogonal Z/OBzl deprotection.

Application
Selection Property
Validation Focus
Orthogonal SPPS Lysine Insertion
Z/OBzl orthogonal deprotection by hydrogenation
Compatibility verification with Fmoc/t-Bu or Boc/Bzl resin-bound peptides
Succinylation Assay Standard
High-purity, well-characterized lysine derivative
LC-MS or enzymatic method calibration for succinylated protein studies
Glucosepane / AGE Peptide Intermediate
Selective ε-amine unmasking while retaining benzyl ester
Hydrogenation-based deprotection required for glucosepane synthetic routes

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